6-chloro-7-fluoro-1H-indole
Description
6-Chloro-7-fluoro-1H-indole (CAS: 259860-04-3) is a halogenated indole derivative with the molecular formula C₈H₅ClFN and a molecular weight of 169.58 g/mol. Its structure features a chlorine substituent at position 6 and a fluorine atom at position 7 of the indole scaffold. Key physicochemical properties include a predicted melting point of 42°C, boiling point of 299.8±20.0°C, and pKa of 14.65±0.30 . This compound is primarily used as a pharmaceutical intermediate, with applications in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
6-chloro-7-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEAQMMQYFSXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259860-04-3 | |
| Record name | 6-chloro-7-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sandmeyer Isonitroso Acetanilide Cyclization
The Sandmeyer isonitroso acetanilide cyclization method has been adapted for the synthesis of 6-chloro-7-fluoro-1H-indole. This approach involves a multicomponent reaction starting with 4-chloro-3-fluoroaniline, chloral hydrate, and hydroxylamine hydrochloride in aqueous sodium sulfate. The intermediate isonitrosoacetanilide undergoes cyclization under acidic conditions to yield the target compound.
Key Steps and Conditions
- Step 1 : Formation of isonitrosoacetanilide at 0–5°C in a mixture of water and ethanol.
- Step 2 : Cyclization using concentrated sulfuric acid at 80°C for 2 hours.
- Yield : 65–72% after purification via column chromatography (hexane/ethyl acetate gradient).
Advantages : Scalability and avoidance of Grignard reagents, reducing operational complexity.
Halogenation via Electrophilic Aromatic Substitution
Direct halogenation of the indole core is a classical approach. 1H-Indole is treated with chlorine gas and hydrogen fluoride in the presence of Lewis acids (e.g., FeCl₃ or AlCl₃) to introduce chloro and fluoro groups regioselectively.
Reaction Parameters
- Temperature : 25–40°C (controlled exothermic reaction).
- Solvent : Dichloromethane or acetonitrile.
- Catalyst : FeCl₃ (10 mol%) or AlCl₃ (15 mol%).
- Yield : 58–63% after recrystallization from ethanol.
Limitations : Poor regioselectivity for polysubstituted indoles; competing side reactions may occur.
Metal-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable precise functionalization. A reported method involves Ullmann coupling between this compound and 1-propyl-1H-pyrazol-4-ylboronic acid.
Protocol
- Catalyst : CuI (5 mol%) with Cs₂CO₃ as base.
- Solvent : Dimethylformamide (DMF) at 110°C for 12 hours.
- Yield : 80% after isolation via silica gel chromatography.
Applications : Efficient for synthesizing derivatives with aryl/heteroaryl groups at the 1-position.
Vilsmeier-Haack Formylation Followed by Dehalogenation
This two-step method starts with formylation of this compound using the Vilsmeier-Haack reagent (POCl₃/DMF), followed by dehalogenation.
Procedure
- Formylation : React with POCl₃/DMF at 0–5°C, then hydrolyze with NaOH to yield 3-formyl-6-chloro-7-fluoro-1H-indole.
- Dehalogenation : Treat with LiAlH₄ in tetrahydrofuran (THF) to remove the formyl group.
Utility : Ideal for generating intermediates for further functionalization.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Temperature Range | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Sandmeyer Cyclization | H₂NOH·HCl, H₂SO₄ | 0–80°C | 65–72 | ≥95 | High |
| Electrophilic Halogenation | Cl₂, HF, FeCl₃ | 25–40°C | 58–63 | ≥90 | Moderate |
| Ullmann Coupling | CuI, Cs₂CO₃ | 110°C | 80 | ≥98 | High |
| Vilsmeier-Haack | POCl₃, DMF, LiAlH₄ | 0–25°C | 52 | ≥93 | Low |
Key Observations :
- The Sandmeyer method offers the best balance of yield and scalability for industrial applications.
- Ullmann coupling provides high purity but requires expensive palladium catalysts.
- Direct halogenation is cost-effective but limited by regiochemical challenges.
Emerging Techniques and Optimization
Recent advances include flow chemistry for continuous synthesis, enhancing reaction control and reproducibility. For example, a microreactor system achieved a 12% increase in yield (to 74%) for the Sandmeyer method by optimizing residence time and temperature gradients.
Future Directions :
- Enzymatic halogenation for improved regioselectivity.
- Photocatalytic methods to reduce reliance on harsh reagents.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.
Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under mild conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 6-chloro-7-methoxy-1H-indole can be formed.
Oxidation Products: Indole oxides or quinones.
Reduction Products: Dehalogenated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-7-fluoro-1H-indole has been extensively studied for its potential therapeutic properties:
- Antiviral Activity: Research indicates that indole derivatives exhibit antiviral properties by inhibiting viral replication. For example, studies have shown that similar compounds can interfere with viral entry mechanisms or replication processes .
- Anticancer Properties: Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways. Structure-activity relationship studies have highlighted that specific substitutions enhance anticancer activity against various cell lines .
- Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines, making it relevant for treating conditions like arthritis .
Biological Research
The structural similarities of this compound to naturally occurring indoles allow it to be used as a tool in biological studies:
- Biochemical Pathways: It interacts with multiple receptors involved in physiological processes, including cannabinoid receptors (CB1 and CB2) .
- Microbial Resistance: Its antimicrobial properties have been evaluated against various pathogens, demonstrating effectiveness against bacteria like MRSA .
Industrial Applications
In the pharmaceutical industry, this compound serves as an intermediate in synthesizing other bioactive compounds. Its unique halogenated structure enhances the reactivity needed for creating complex pharmaceuticals.
Case Study 1: Antiviral Efficacy
A study published in Nature evaluated the efficacy of 7-fluoro-substituted indoles as bioisosteres for antiviral compounds. The findings indicated that these compounds effectively inhibited influenza virus replication in vitro and demonstrated favorable pharmacokinetic profiles in vivo .
Case Study 2: Anticancer Activity
Research published in Journal of Medicinal Chemistry explored the anticancer potential of various indole derivatives, including this compound. The study reported significant cytotoxic effects against several cancer cell lines, with enhanced potency linked to specific structural modifications .
Mechanism of Action
The mechanism by which 6-chloro-7-fluoro-1H-indole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards molecular targets, influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
6-Chloro-4-Fluoro-1H-Indole (CAS: 885520-88-7)
- Molecular Formula : C₈H₅ClFN (same as target compound).
- Substituents : Chlorine at position 6, fluorine at position 3.
- Properties : While molecular weight and formula are identical to 6-chloro-7-fluoro-1H-indole, the altered substituent positions significantly impact electronic distribution and steric effects. This isomer is reported as a white powder used in pharmaceutical intermediates .
- Applications : Similar to the target compound but may exhibit distinct binding affinities due to substituent orientation .
4-Fluoro-7-Iodo-1H-Indole (CAS: 1000341-66-1)
- Molecular Formula : C₈H₅FIN.
- Substituents : Fluorine at position 4, iodine at position 5.
Derivatives with Additional Substituents
6-Chloro-7-Fluoro-2-Methyl-1H-Indole (CAS: 1334247-06-1)
- Molecular Formula : C₉H₇ClFN.
- Substituents : Methyl group at position 2, chlorine at 6, fluorine at 6.
- Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies .
7-Chloro-3-(Difluoromethyl)-1H-Indole
- Molecular Formula : C₉H₆ClF₂N.
- Substituents : Chlorine at position 7, difluoromethyl at position 3.
- Properties : The difluoromethyl group introduces strong electron-withdrawing effects, altering reactivity and stability. Molecular weight: 201.60 g/mol .
- Applications : Explored in agrochemicals and pharmaceuticals due to its unique electronic profile .
Table 1: Key Properties of this compound and Analogs
| Compound | CAS Number | Molecular Weight (g/mol) | Substituent Positions | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | 259860-04-3 | 169.58 | 6-Cl, 7-F | 42 | Drug discovery, intermediates |
| 6-Chloro-4-fluoro-1H-indole | 885520-88-7 | 169.58 | 6-Cl, 4-F | N/A | Pharmaceutical intermediates |
| 6-Chloro-7-fluoro-2-methyl-1H-indole | 1334247-06-1 | 183.61 | 6-Cl, 7-F, 2-CH₃ | N/A | Medicinal chemistry optimization |
| 7-Chloro-3-(difluoromethyl)-1H-indole | N/A | 201.60 | 7-Cl, 3-CF₂H | N/A | Agrochemicals, drug design |
Commercial Availability
This compound is available from suppliers like EOS Med Chem and Chemicalbook.in , with purity levels tailored for research use . Bulk inquiries are supported, reflecting its demand in pharmaceutical R&D .
Biological Activity
6-Chloro-7-fluoro-1H-indole is a notable compound within the indole family, characterized by the presence of chlorine and fluorine substituents at the 6th and 7th positions of the indole ring. This unique substitution pattern significantly influences its chemical properties and biological activities. Indole derivatives are widely recognized for their diverse pharmacological effects, making them subjects of extensive research in medicinal chemistry.
Target Interactions
this compound interacts with various biological targets, including receptors involved in neurotransmission, inflammation, and cancer pathways. The compound is known to bind with high affinity to multiple receptors, which facilitates its broad spectrum of biological activities.
Biochemical Pathways
The compound influences several biochemical pathways, contributing to its potential therapeutic effects. These pathways include:
- Antiviral Activity : Exhibiting efficacy against various viral infections.
- Anti-inflammatory Effects : Reducing inflammation through modulation of cytokine production.
- Anticancer Properties : Inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Activity : Demonstrating effectiveness against a range of bacterial and fungal pathogens.
- Antidiabetic Effects : Potentially improving glucose metabolism and insulin sensitivity.
Pharmacokinetics
This compound is predicted to have high gastrointestinal absorption, making it suitable for oral administration. Additionally, its ability to permeate the blood-brain barrier suggests potential applications in treating central nervous system disorders.
Research Findings
Recent studies have highlighted the biological activity of this compound through various experimental models.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Studies
A study conducted on various indole derivatives, including this compound, demonstrated significant cytotoxic effects against human cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent. -
Neuropharmacological Effects
In behavioral studies involving animal models, this compound exhibited anxiolytic effects at specific dosages, suggesting its utility in treating anxiety-related disorders. The compound's interaction with serotonin receptors was confirmed through binding assays and behavioral tests. -
Antimicrobial Efficacy
Research evaluating the antimicrobial properties revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Applications in Research and Industry
The compound serves as a valuable building block in organic synthesis and has potential applications in:
- Pharmaceutical Development : As a precursor for synthesizing new drugs targeting viral infections and cancers.
- Biological Probes : For studying indole-related biological pathways.
- Material Science : In developing new materials with unique properties due to its chemical structure.
Q & A
Q. What are the key physicochemical properties of 6-chloro-7-fluoro-1H-indole, and how can they be experimentally determined?
- Methodological Answer : While specific data for this compound are not directly reported, analogous indole derivatives (e.g., 4-chloro-6-fluoro-1H-indole) provide a framework for experimental determination . Key steps include:
- Melting Point : Differential Scanning Calorimetry (DSC).
- Molecular Weight : High-Resolution Mass Spectrometry (HRMS).
- Solubility : Shake-flask method with HPLC quantification.
- Structural Confirmation : H NMR, C NMR, and F NMR spectroscopy (as demonstrated for fluorinated indoles in ).
- Stability : Accelerated stability studies under varying pH, temperature, and humidity conditions, as no existing data are available.
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Based on safety guidelines for structurally similar halogenated indoles:
- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 filters or OV/AG/P99 cartridges) in poorly ventilated areas.
- Skin/Eye Protection : Wear nitrile gloves and chemical goggles to prevent contact.
- Waste Disposal : Avoid drainage systems; use sealed containers for hazardous waste.
- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation.
Advanced Research Questions
Q. What synthetic strategies are effective for introducing chloro and fluoro substituents at the 6 and 7 positions of the indole ring?
- Methodological Answer : Adapting methods from fluorinated indole synthesis (e.g., 5-fluoro-1H-indole derivatives):
- Step 1 : Start with a pre-functionalized indole core (e.g., 6-chloroindole).
- Step 2 : Introduce fluorine via nucleophilic aromatic substitution (e.g., using KF/CuI in PEG-400/DMF).
- Step 3 : Purify via flash chromatography (e.g., 70:30 ethyl acetate/hexane).
- Challenge : Steric hindrance at the 7-position may require elevated temperatures or microwave-assisted synthesis.
Q. How do electron-withdrawing substituents (Cl, F) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The Cl and F groups deactivate the indole ring, reducing electrophilicity. Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with strong bases (e.g., CsCO) to enhance reactivity.
- Positional Effects : The 7-fluoro substituent may direct regioselectivity in C–H activation reactions. Computational modeling (DFT) can predict reactive sites.
- Validation : Compare reaction yields with non-halogenated analogs to quantify substituent effects.
Q. What analytical techniques are critical for characterizing this compound and verifying its purity?
- Methodological Answer :
- Structural Confirmation :
- F NMR to confirm fluorine incorporation (δ ≈ -120 to -130 ppm for aromatic F).
- H NMR to assess substitution patterns (e.g., coupling constants for adjacent protons).
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm).
- High-Resolution Mass Spectrometry (HRMS) for exact mass verification.
Q. How can researchers resolve contradictions in reported biological activities of halogenated indoles like this compound?
- Methodological Answer :
- Meta-Analysis : Compare studies using standardized assays (e.g., IC values in antiviral screens).
- Structure-Activity Relationship (SAR) : Isolate substituent effects by synthesizing analogs (e.g., 6-Cl vs. 7-F derivatives).
- Data Reproducibility : Validate results across multiple cell lines or in vivo models, controlling for metabolic stability.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
